2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid
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Overview
Description
2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid: is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further substituted with a fluorine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Benzylation: The initial step involves the benzylation of a phenol derivative to introduce the benzyloxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of benzyloxybenzyl alcohol or benzyloxybenzaldehyde.
Substitution: Formation of substituted benzyloxyphenyl derivatives.
Scientific Research Applications
2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzyloxy and fluorine substituents can influence the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Benzyloxyphenyl)-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Benzyloxyphenyl)-4-methylbenzoic acid: Similar structure but with a methyl group instead of fluorine.
2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents. This can enhance its potential as a pharmaceutical candidate or functional material.
Properties
IUPAC Name |
4-fluoro-2-(3-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c21-16-9-10-18(20(22)23)19(12-16)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUIYCFTLDRFBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CC(=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692220 |
Source
|
Record name | 3'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-78-9 |
Source
|
Record name | 3'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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